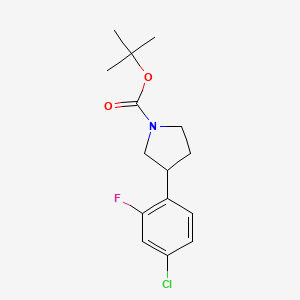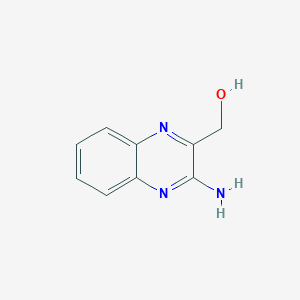
(3-Aminoquinoxalin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminoquinoxalin-2-yl)methanol is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its wide range of applications in pharmaceuticals and materials science. This compound is characterized by the presence of an amino group at the 3-position and a hydroxymethyl group at the 2-position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminoquinoxalin-2-yl)methanol typically involves the reaction of quinoxaline derivatives with appropriate reagents. One common method includes the use of oxalomonoimidic acid dimethyl ester or oxalomonoimidic acid diethyl ester, chloro(methylimino)acetic acid ethyl ester, and chloro[(Z)-hydroxyimino]acetic acid ethyl ester . These reagents facilitate the formation of the desired product through a series of condensation and reduction reactions.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as catalytic hydrogenation and the use of green chemistry principles are employed to ensure environmentally friendly and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: (3-Aminoquinoxalin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various amino alcohols .
Scientific Research Applications
(3-Aminoquinoxalin-2-yl)methanol has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of (3-Aminoquinoxalin-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinoxaline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the amino and hydroxymethyl groups.
Quinazoline: A similar nitrogen-containing heterocycle with different substitution patterns.
Cinnoline: Another isomeric form with distinct chemical properties.
Uniqueness: (3-Aminoquinoxalin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxymethyl groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(3-aminoquinoxalin-2-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-4,13H,5H2,(H2,10,12) |
InChI Key |
WWKYGWGHGCCTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)

![3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)
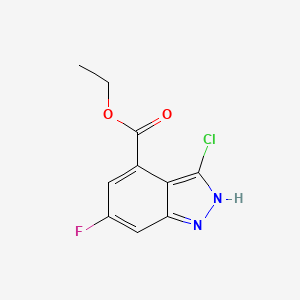
![2-Bromo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13674730.png)
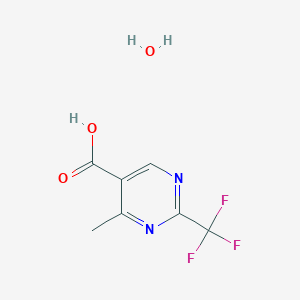

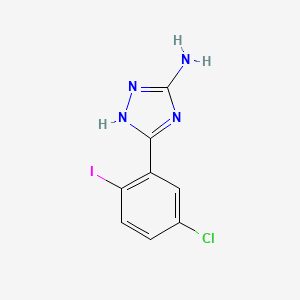
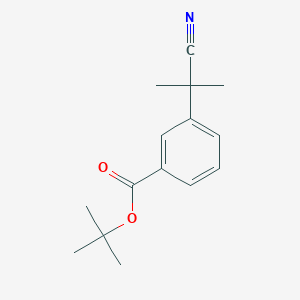
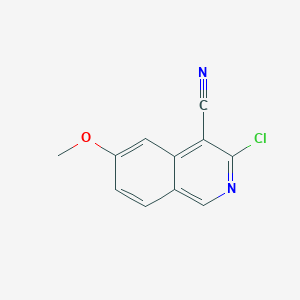
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
![6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13674773.png)
